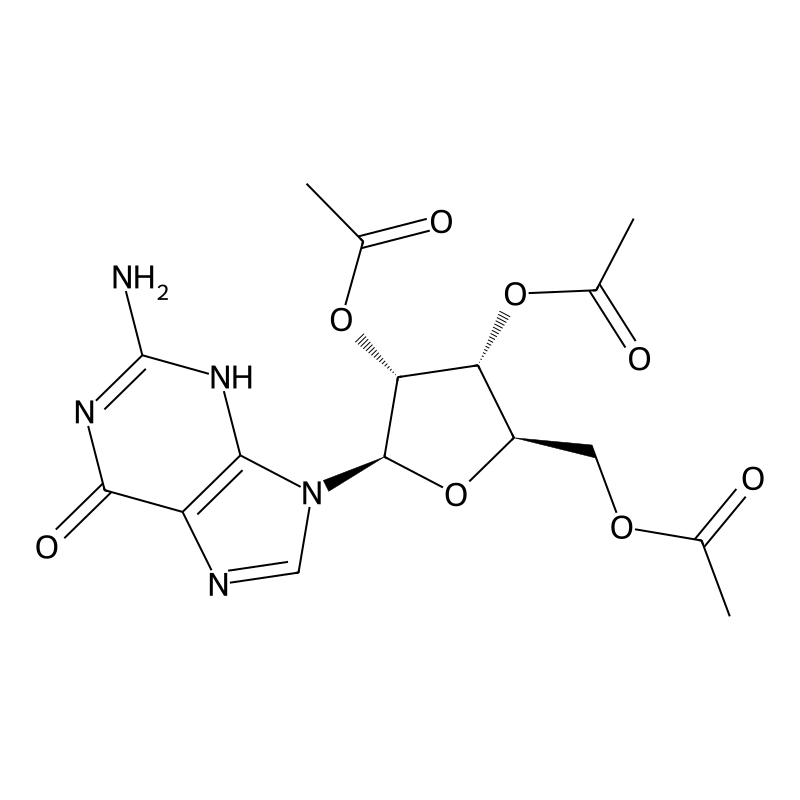

2',3',5'-Tri-O-acetylguanosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

2',3',5'-Tri-O-acetylguanosine is a selectively protected purine nucleoside utilized for the commercial and laboratory-scale synthesis of modified guanosine derivatives, oligonucleotides, and antiviral active pharmaceutical ingredients (APIs) such as Nelarabine and Cladribine [1]. By masking the 2', 3', and 5' hydroxyl groups of the ribose moiety with acetyl esters, this compound transforms the highly polar, poorly soluble native guanosine into a lipophilic, organic-soluble intermediate [2]. This structural modification fundamentally alters the material's processability, enabling homogeneous reactions in standard aprotic solvents (e.g., dichloromethane, acetonitrile, and ethyl acetate) while strictly directing downstream electrophilic or nucleophilic substitutions—such as halogenation at the C6 or C8 positions—exclusively to the guanine base [1]. For procurement and process chemistry, it serves as a high-yield, scalable building block that eliminates the need for complex, multi-step in situ protection protocols during API manufacturing[2].

References

Substituting 2',3',5'-Tri-O-acetylguanosine with unprotected guanosine introduces severe process bottlenecks in base-modification workflows. Native guanosine exhibits profound insolubility in most common organic solvents at ambient temperatures, often necessitating harsh conditions, high-boiling polar aprotic solvents (like hot DMSO or DMF), or aqueous media that are strictly incompatible with moisture-sensitive reagents like phosphorus oxychloride (POCl3)[1]. Furthermore, attempting direct halogenation or alkylation on unprotected guanosine typically results in poor regioselectivity, yielding complex mixtures of sugar-modified and base-modified byproducts, or even complete oxidative destruction of the ribose ring [2]. The tri-O-acetylated form bypasses these solubility and selectivity barriers, ensuring that aggressive reagents act solely on the purine ring, thereby maximizing the yield of the target API precursor and minimizing downstream chromatographic purification costs [1].

Enhanced Organic Solvent Solubility for Homogeneous Catalysis

The tri-acetylation of the ribose hydroxyls significantly increases the lipophilicity of the nucleoside. While unprotected guanosine is practically insoluble in standard organic solvents like acetonitrile, dichloromethane, and ethyl acetate at room temperature, 2',3',5'-Tri-O-acetylguanosine dissolves readily, enabling homogeneous reaction conditions [1]. For instance, in pilot-scale syntheses of pharmaceutical intermediates, the tri-O-acetylated compound allows for smooth reactions in anhydrous acetonitrile or ethyl acetate, avoiding the need for high-boiling solvents like DMSO that complicate product recovery[2]. This solubility profile allows for direct extractive isolation protocols rather than complex precipitations [1].

| Evidence Dimension | Solubility in aprotic organic solvents (e.g., Acetonitrile, Ethyl Acetate) |

| Target Compound Data | Highly soluble, enabling homogeneous reactions at ambient or sub-zero temperatures (e.g., 0°C in acetonitrile). |

| Comparator Or Baseline | Unprotected guanosine (Insoluble in standard aprotic solvents at ambient temperature, requiring hot polar solvents). |

| Quantified Difference | Enables transition from heterogeneous suspensions to homogeneous solutions in standard volatile aprotic media. |

| Conditions | Standard laboratory or pilot-scale solvent systems at 0°C to 25°C. |

High solubility in volatile organic solvents allows for scalable, homogeneous reactions and simplifies post-reaction workup via standard liquid-liquid extraction.

High-Yield Precursor for Regioselective C6-Chlorination in API Synthesis

In the synthesis of 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine—a critical intermediate for the antiviral and antineoplastic drugs Nelarabine and Cladribine—2',3',5'-Tri-O-acetylguanosine serves as the required starting material [1]. When treated with phosphorus oxychloride (POCl3) and tetraethylammonium chloride, the fully protected sugar ensures that chlorination occurs strictly at the C6 position of the guanine base. Pilot-scale processes utilizing this protected precursor achieve a total yield of 73% for the desired 2-amino-6-chloro intermediate [1]. Attempting this with unprotected guanosine leads to competitive phosphorylation or chlorination of the ribose hydroxyls, destroying the nucleoside structure and reducing the yield of the desired base-modified product to near zero [2].

| Evidence Dimension | Regioselective C6-chlorination yield |

| Target Compound Data | 73% pilot-scale yield of 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. |

| Comparator Or Baseline | Unprotected guanosine (Fails to yield C6-chloro product selectively due to concurrent ribose hydroxyl reactivity). |

| Quantified Difference | >70% absolute increase in target intermediate yield due to complete ribose protection. |

| Conditions | POCl3, tetraethylammonium chloride, pilot-scale synthesis. |

Reliable, high-yield C6-chlorination is an absolute prerequisite for the commercial viability of Nelarabine and Cladribine API manufacturing.

Optimized Synthesis of 8-Bromoguanosine Derivatives

8-Bromoguanosine is a versatile intermediate for further functionalization of the purine ring. The classical route to 8-substituted guanosines involves the bromination of 2',3',5'-Tri-O-acetylguanosine [1]. Using molecular bromine in glacial acetic acid with sodium acetate, the tri-acetylated precursor undergoes clean C8-bromination, yielding 50% overall after deacetylation[1]. The acetyl protection prevents oxidative cleavage or side reactions at the sugar moiety during the harsh electrophilic halogenation, a common degradation pathway when unprotected guanosine is subjected to aqueous bromine mixtures, which can lead to the destruction of both rings [1].

| Evidence Dimension | Stability and yield during electrophilic C8-bromination |

| Target Compound Data | 50% overall yield of 8-bromoguanosine (post-deprotection) with intact ribose. |

| Comparator Or Baseline | Unprotected guanosine (Susceptible to over-oxidation and ring destruction by bromine in aqueous media). |

| Quantified Difference | Prevents oxidative degradation of the ribose ring, ensuring viable preparative yields of the C8-bromo intermediate. |

| Conditions | Bromine in glacial acetic acid (50-60°C) followed by methanolic ammonia deprotection. |

Securing the sugar moiety against oxidative cleavage allows researchers and manufacturers to reliably produce 8-substituted purine libraries.

Enzymatic and Chemical Synthesis of Antineoplastic APIs

Used as the primary starting material for the pilot-scale and commercial synthesis of 2-chloroadenosine, Cladribine, and Nelarabine via C6-chlorination and subsequent amination or enzymatic transglycosylation [1].

Synthesis of 8-Substituted Guanosine Probes

Serves as a high-yield precursor for generating 8-bromo, 8-mercapto, and 8-oxo guanosine derivatives used in RNA structure studies, riboswitch binding assays, and immune-modulatory oligonucleotide development [2].

Regioselective Base Modifications in Organic Solvents

Functions as a lipophilic, organic-soluble scaffold for N2 and O6 modifications, which are critical for advanced solid-phase oligonucleotide synthesis and require strictly anhydrous, homogeneous reaction environments [3].

References

- [1] Novozhilov, Y. V., et al. 'Developing an Efficient Technology for Key Intermediates Production Used in Enzymatic Synthesis of Cladribine and Nelarabine.' David Publishing, 2015.

- [2] Läppchen, T. 'Synthesis of GTP analogues and evaluation of their effect on the antibiotic target FtsZ and its eukaryotic homologue tubulin.' UvA-DARE, 2007.

- [3] US Patent 5602246A. 'Process for the preparation of fludarabine or fludarabine phosphate from guanosine.'